molecular formula C12H16N2O3 B14939097 N-tert-butyl-4-methyl-3-nitrobenzamide

N-tert-butyl-4-methyl-3-nitrobenzamide

Katalognummer: B14939097
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: YINSSIRNLKVQHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE typically involves the reaction of 4-methyl-3-nitrobenzoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(tert-butyl)-4-methylbenzamide: Lacks the nitro group, resulting in different reactivity and applications.

    N-(tert-butyl)-3-nitrobenzamide: Similar structure but without the methyl group, affecting its steric properties.

    N-(tert-butyl)-4-nitrobenzamide: Lacks the methyl group, leading to different chemical behavior.

Uniqueness

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE is unique due to the combination of the tert-butyl, methyl, and nitro groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

N-tert-butyl-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-8-5-6-9(7-10(8)14(16)17)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI-Schlüssel

YINSSIRNLKVQHE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.